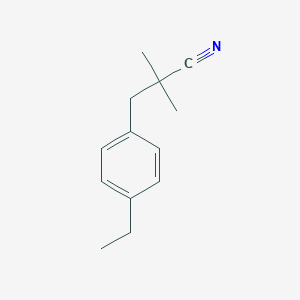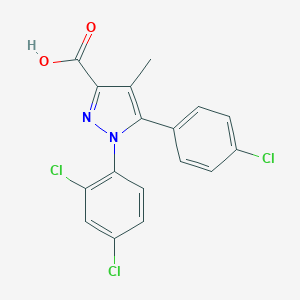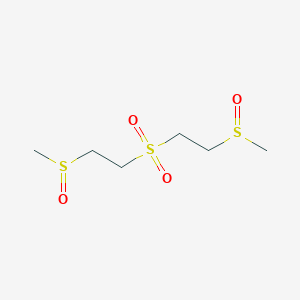
1-Metilsulfinil-2-(2-metilsulfiniletilsulfonil)etano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is an organosulfur compound known for its unique chemical structure and properties. It is a colorless, odorless, and water-soluble compound that has been extensively used in scientific research. This compound is a functionalized sulfoxide, which can act as a catalyst, reagent, or non-enzymatic inhibitor in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis.
Biology: Acts as a non-enzymatic inhibitor in biochemical processes.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be synthesized through a series of chemical reactions involving sulfoxides and sulfonyl compounds. The synthesis typically involves the oxidation of thioethers to sulfoxides, followed by further functionalization to introduce the sulfonyl groups. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents.
Industrial Production Methods: The purity of the final product is usually maintained at around 95%.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thioethers.
Substitution: Functionalized derivatives with new substituents.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Methanesulfonyl chloride:
Sulfur mustard metabolites: Compounds used in the detection of sulfur mustard poisoning.
Uniqueness: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is unique due to its dual functionalization with both sulfoxide and sulfonyl groups, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to other similar compounds.
Propiedades
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQFULXJFXDII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929773 |
Source


|
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137371-96-1 |
Source


|
| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
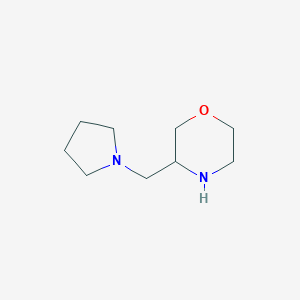
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)
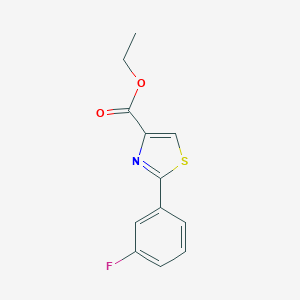
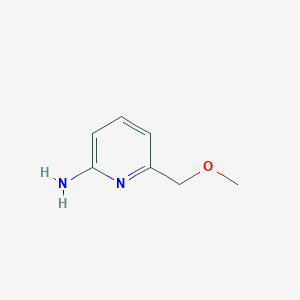
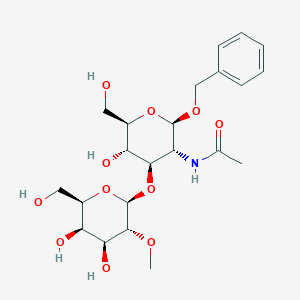
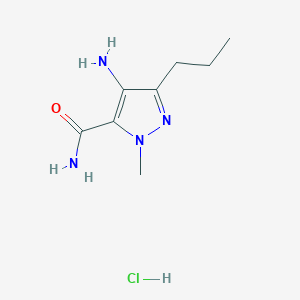
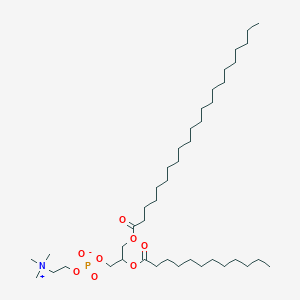
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
